2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one 2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 486993-80-0
VCID: VC0474812
InChI: InChI=1S/C16H10BrFN2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9-
SMILES: C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Molecular Formula: C16H10BrFN2OS
Molecular Weight: 377.2g/mol

2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one

CAS No.: 486993-80-0

Main Products

VCID: VC0474812

Molecular Formula: C16H10BrFN2OS

Molecular Weight: 377.2g/mol

2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one - 486993-80-0

CAS No. 486993-80-0
Product Name 2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one
Molecular Formula C16H10BrFN2OS
Molecular Weight 377.2g/mol
IUPAC Name (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C16H10BrFN2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9-
Standard InChIKey JZHFDHNKGIQKCX-ZROIWOOFSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br
SMILES C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Canonical SMILES C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
PubChem Compound 1228835
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator